molecular formula C16H12N2O2S B2453495 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 679830-03-6

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2453495
CAS No.: 679830-03-6
M. Wt: 296.34
InChI Key: FUKWUHABWPUSSB-UHFFFAOYSA-N
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Description

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a sulfanylidene group at the 2-position and an acetylphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of 3-acetylbenzoic acid with 2-aminobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one: Unique due to its specific substitution pattern and potential biological activities.

    N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a quinazolinone core.

    2-(3-acylphenyl)amino-4-phenylthiazoles: Contains a thiazole ring instead of a quinazolinone core.

Uniqueness

This compound is unique due to its combination of a quinazolinone core with a sulfanylidene group and an acetylphenyl moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

679830-03-6

Molecular Formula

C16H12N2O2S

Molecular Weight

296.34

IUPAC Name

3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21)

InChI Key

FUKWUHABWPUSSB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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